4-butoxy-N-prop-2-enylbenzamide

Description

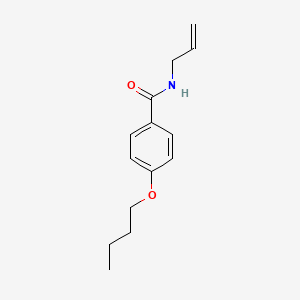

4-Butoxy-N-prop-2-enylbenzamide is a benzamide derivative characterized by a butoxy group (-O(CH₂)₃CH₃) at the para position of the benzene ring and a prop-2-enyl (allyl) group attached to the amide nitrogen.

Properties

IUPAC Name |

4-butoxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-5-11-17-13-8-6-12(7-9-13)14(16)15-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOZCPKQQSVOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-prop-2-enylbenzamide typically involves the following steps:

Preparation of 4-butoxybenzoic acid: This can be achieved by reacting 4-butoxybenzaldehyde with an oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions.

Formation of 4-butoxybenzoyl chloride: The 4-butoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Amidation Reaction: The 4-butoxybenzoyl chloride is reacted with N-prop-2-enylamine in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-prop-2-enylbenzamide can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: 4-butoxybenzoic acid.

Reduction: 4-butoxy-N-prop-2-enylamine.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-butoxy-N-prop-2-enylbenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The amide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-butoxy-N-prop-2-enylbenzamide with structurally related benzamides, focusing on substituents, molecular properties, and research findings:

Key Observations:

Lipophilicity Trends: The butoxy chain in this compound likely increases hydrophobicity compared to methoxy or bromo substituents. For example, the methoxy analog in exhibits better aqueous solubility, whereas the butoxy derivative may favor lipid membrane interactions.

Crystallographic Behavior :

- Bromo and nitro-substituted benzamides (e.g., ) form stable crystals due to halogen bonding and nitro group planarization. The butoxy chain’s flexibility might reduce crystallinity compared to these rigid analogs.

Biological and Synthetic Relevance :

- Allyl-substituted benzamides (e.g., ) are often intermediates in drug synthesis. The butoxy-allyl combination in the target compound could enhance binding to hydrophobic enzyme pockets or serve as a Michael acceptor in covalent inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.